molecular formula C16H21NO4 B3814323 (2R,4S)-4-hydroxy-1-[(2-prop-2-enoxyphenyl)methyl]piperidine-2-carboxylic acid

(2R,4S)-4-hydroxy-1-[(2-prop-2-enoxyphenyl)methyl]piperidine-2-carboxylic acid

Cat. No.: B3814323
M. Wt: 291.34 g/mol
InChI Key: KEXDZXRTKGOUPC-UONOGXRCSA-N
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Description

(2R,4S)-4-hydroxy-1-[(2-prop-2-enoxyphenyl)methyl]piperidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a carboxylic acid group

Properties

IUPAC Name

(2R,4S)-4-hydroxy-1-[(2-prop-2-enoxyphenyl)methyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-9-21-15-6-4-3-5-12(15)11-17-8-7-13(18)10-14(17)16(19)20/h2-6,13-14,18H,1,7-11H2,(H,19,20)/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXDZXRTKGOUPC-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCC(CC2C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1CN2CC[C@@H](C[C@@H]2C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-hydroxy-1-[(2-prop-2-enoxyphenyl)methyl]piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of piperidine derivatives and phenylmethyl intermediates. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Optimization of these parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-hydroxy-1-[(2-prop-2-enoxyphenyl)methyl]piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

(2R,4S)-4-hydroxy-1-[(2-prop-2-enoxyphenyl)methyl]piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-4-hydroxy-1-[(2-prop-2-enoxyphenyl)methyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups play crucial roles in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-4-hydroxy-1-[(2-prop-2-enoxyphenyl)methyl]piperidine-2-carboxylic acid
Reactant of Route 2
(2R,4S)-4-hydroxy-1-[(2-prop-2-enoxyphenyl)methyl]piperidine-2-carboxylic acid

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